molecular formula C14H15N3O3 B5587390 6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine

6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine

Cat. No. B5587390
M. Wt: 273.29 g/mol
InChI Key: XFVQPJHSZGVDLP-UHFFFAOYSA-N
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Description

The compound "6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine" falls into the category of substituted pyridinamines, which are known for their diverse pharmacological activities and are often studied for their chemical and physical properties. The literature provides insights into various substituted pyridinamines, though specific information on this compound is limited.

Synthesis Analysis

While direct synthesis methods for this specific compound are not extensively documented, related compounds are synthesized through various chemical pathways, including low-temperature aryl bromide-to-alcohol conversions, Hantzsch condensation reactions, and multicomponent one-pot synthesis techniques. These methods hint at potential approaches for synthesizing "6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine" through analogous chemical reactions and structural analogies (Wijtmans et al., 2004).

Molecular Structure Analysis

Structural analysis of similar compounds reveals that substituted pyridinamines typically exhibit a range of molecular conformations influenced by their substituents. X-ray crystallography studies can provide detailed information on their crystal and molecular structures, showcasing how substituents affect overall molecular geometry and conformation (Moustafa & Girgis, 2007).

Scientific Research Applications

Electrochemical Behavior and Chemical Reactivity

  • The electrochemical behavior of related compounds, such as dihydropyridine derivatives, has been studied in various mediums. These studies focus on the reduction and oxidation processes, leading to different chemical structures and potential applications in synthesizing complex organic molecules (David et al., 1995).

Structural Analysis and Molecular Engineering

  • Investigations into the crystal structure of calcium channel antagonists, including dihydropyridine derivatives, reveal their molecular conformations. Such studies are crucial for understanding the interaction mechanisms with biological receptors and can guide the design of new therapeutic agents (Wang et al., 1989).

Insecticidal Activity

  • Pyridine derivatives have been synthesized and tested for their insecticidal properties against various pests. The structural modification of these compounds affects their bioactivity, offering potential applications in agriculture and pest management (Bakhite et al., 2014).

Corrosion Inhibition

  • Certain pyridine derivatives have demonstrated significant effectiveness as corrosion inhibitors for metals. Their application can be particularly beneficial in protecting industrial equipment and infrastructure from corrosive processes (Sudheer & Quraishi, 2014).

Pharmacological Potential

  • The structural and functional analysis of dihydropyridine derivatives as calcium channel antagonists highlights their potential in developing new drugs for cardiovascular diseases. The relationship between molecular structure and pharmacological activity provides a foundation for designing more effective therapeutic agents (Fossheim et al., 1982).

properties

IUPAC Name

6-(3-methoxyphenyl)-N,N-dimethyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-16(2)14-13(17(18)19)8-7-12(15-14)10-5-4-6-11(9-10)20-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVQPJHSZGVDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=N1)C2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine

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